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molecular formula C11H18N2O2 B114764 8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile CAS No. 65619-92-3

8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Cat. No. B114764
M. Wt: 210.27 g/mol
InChI Key: ADDCVOVTPBVIOZ-UHFFFAOYSA-N
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Patent
US06998409B2

Procedure details

200 ml methanol, 1680 ml aqueous dimethylamine solution (40 m %), 303 g dimethylamine hydrochloride and 200 g potassium cyanide were added to 200 g 1,4-dioxaspiro[4.5]decan-8-one and stirred for approximately 65 hours. The resulting white suspension was extracted four times with 800 ml ether each time, the combined extracts concentrated to low volume, the residue taken up in approximately 500 ml dichloromethane and the phases separated. The organic phase was dried over sodium sulfate, filtered and concentrated to low volume. 265 g 8-dimethylamino-1,4-dioxaspiro[4.5]decane-8-carbonitrile were obtained as a white solid.
Quantity
1680 mL
Type
reactant
Reaction Step One
Quantity
303 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].Cl.[CH3:5][NH:6]C.[C-]#N.[K+].[O:11]1[C:15]2([CH2:20][CH2:19][C:18](=O)[CH2:17][CH2:16]2)[O:14][CH2:13][CH2:12]1>CO>[CH3:1][N:2]([CH3:3])[C:18]1([C:5]#[N:6])[CH2:19][CH2:20][C:15]2([O:14][CH2:13][CH2:12][O:11]2)[CH2:16][CH2:17]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1680 mL
Type
reactant
Smiles
CNC
Name
Quantity
303 g
Type
reactant
Smiles
Cl.CNC
Name
Quantity
200 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
200 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred for approximately 65 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting white suspension was extracted four times with 800 ml ether each time
CONCENTRATION
Type
CONCENTRATION
Details
the combined extracts concentrated to low volume
CUSTOM
Type
CUSTOM
Details
the phases separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to low volume

Outcomes

Product
Details
Reaction Time
65 h
Name
Type
product
Smiles
CN(C1(CCC2(OCCO2)CC1)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 265 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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